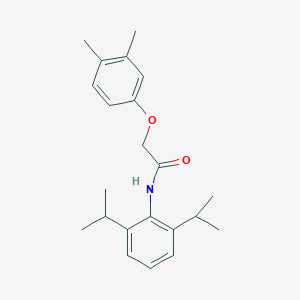

![molecular formula C23H21N3O4 B5552146 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5552146.png)

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide" involves the formation of 1,3,4-oxadiazole derivatives. These derivatives are typically synthesized by the reaction of appropriate hydrazides with carboxylic acids or their derivatives in the presence of phosphorous oxychloride, or by cyclization reactions involving acetic anhydride or other activating agents. The specific synthesis pathway can vary depending on the desired substitutions on the oxadiazole ring or the naphthalene moiety (Soumya & Rajitha, 2015).

Molecular Structure Analysis

The molecular structure of related compounds features intramolecular hydrogen bonding and interactions that can significantly influence the overall conformation and stability of the molecule. X-ray crystallography studies reveal detailed information about the molecular geometry, including bond lengths, angles, and conformational aspects of the oxadiazole derivatives (Chen et al., 2004).

科学的研究の応用

Anticonvulsant Activity

Research on semicarbazones and 1,3,4-oxadiazoles has shown that these compounds possess significant anticonvulsant activities. A study by Rajak et al. (2010) designed and synthesized novel N(1)-{5-[(naphthalene-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}-N(4)-substituted semicarbazones to investigate their anticonvulsant activities. The study confirmed the essential role of a pharmacophoric model with four binding sites for anticonvulsant activity, emphasizing the structural relevance of 1,3,4-oxadiazoles in this field (Rajak et al., 2010).

Antimicrobial and Antioxidant Activities

Compounds featuring 1,3,4-oxadiazole and naphthalene moieties have also been explored for their antimicrobial and antioxidant properties. Soumya and Rajitha (2015) synthesized 2-((naphthalen-1-yl) methyl)-5-substituted-1,3,4-oxadiazole derivatives and evaluated their antioxidant and antibacterial activities. Certain derivatives demonstrated good antioxidant and antibacterial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Soumya & Rajitha, 2015).

Anticancer Properties

The inclusion of 1,3,4-oxadiazole and naphthyl groups in molecular structures has been associated with anticancer activities. Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 1,3,4-oxadiazole and evaluated their antimicrobial and anti-proliferative activities against various cancer cell lines. Some compounds showed potent activity against Gram-positive bacteria and demonstrated optimum anti-proliferative activity against cancer cell lines, suggesting their potential in anticancer drug development (Al-Wahaibi et al., 2021).

Materials Science Applications

Compounds with oxadiazole moieties are also of interest in materials science, particularly for their photophysical and electrochemical properties. Grucela-Zajac et al. (2014) investigated new polyimides and copolyimides obtained by polycondensation of 2,5-bis(p-aminophenyl)-1,3,4-oxadiazole with various aromatic dianhydrides. These polymers exhibited promising photoluminescence, electrochemical, and thermal properties, making them suitable for applications in optoelectronic devices (Grucela-Zajac et al., 2014).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylnaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4/c1-26(23(27)18-9-8-15-6-4-5-7-16(15)12-18)14-21-24-22(25-30-21)17-10-11-19(28-2)20(13-17)29-3/h4-13H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHZHFGWWAMZDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylnaphthalene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

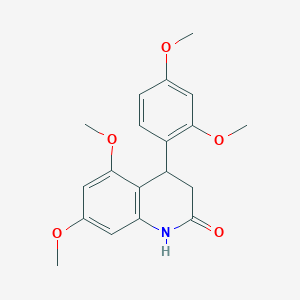

![2-methyl-3-(3-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5552076.png)

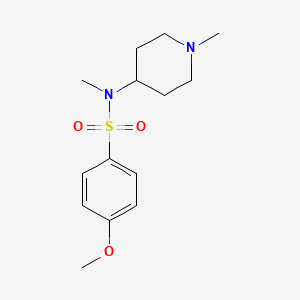

![7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5552081.png)

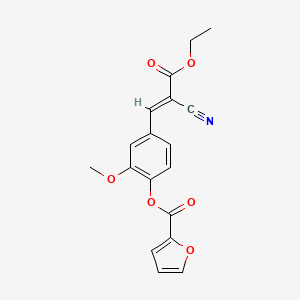

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(4-chlorophenoxy)acetyl]oxime](/img/structure/B5552091.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5552092.png)

![3-amino-4-(methoxymethyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5552104.png)

![(1R*,3S*)-7-[(8-chloroquinolin-2-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5552110.png)

![(3R*,4S*)-3,4-dimethyl-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-ol](/img/structure/B5552125.png)

![1-(2-aminoethyl)-N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5552136.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5552156.png)

![N-(3-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552165.png)